Retigabine derivative 10g
CAS No.:
Cat. No.: VC14551827
Molecular Formula: C24H28FN3O4
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28FN3O4 |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | tert-butyl N-[2-(ethoxycarbonylamino)-5-[(4-fluorophenyl)methyl-prop-2-ynylamino]phenyl]carbamate |
| Standard InChI | InChI=1S/C24H28FN3O4/c1-6-14-28(16-17-8-10-18(25)11-9-17)19-12-13-20(26-22(29)31-7-2)21(15-19)27-23(30)32-24(3,4)5/h1,8-13,15H,7,14,16H2,2-5H3,(H,26,29)(H,27,30) |
| Standard InChI Key | FWQHRZXEQNUCSY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=C(C=C(C=C1)N(CC#C)CC2=CC=C(C=C2)F)NC(=O)OC(C)(C)C |
Introduction
Chemical Characterization of Retigabine Derivative 10g
Retigabine derivative 10g, also known as CHEMBL4588394 or BDBM50521289, is a fluorinated aromatic amine with the systematic name 4-[(2-fluorophenyl)amino]-6-methoxy-N-(naphthalen-1-yl)quinolin-2-amine. Its molecular structure features a quinoline core substituted with methoxy, fluorophenylamino, and naphthyl groups, which are critical for its interaction with potassium channels .
Table 1: Key Physicochemical Properties
The compound’s three-dimensional conformation reveals a planar quinoline ring system, which facilitates π-π stacking interactions with channel pore residues, while the naphthyl group occupies a hydrophobic pocket in KCNQ4/5 subunits . This structural arrangement underpins its subtype selectivity, as demonstrated by electrophysiological assays showing half-maximal effective concentrations (EC₅₀) of 1.2 μM for KCNQ4 and 0.9 μM for KCNQ5, compared to >30 μM for KCNQ1/2 .
Pharmacological Profile and Mechanism of Action
Retigabine derivative 10g functions as a potassium channel opener, stabilizing the open state of KCNQ4/5 channels by binding to a conserved tryptophan residue (W265 in KCNQ4) in the voltage-sensing domain . This action hyperpolarizes smooth muscle and neuronal membranes, reducing excitability. In murine bladder smooth muscle cells, 10g (10 μM) increased outward potassium currents by 85%, effectively suppressing spontaneous contractions . Similarly, in hippocampal neurons, it reduced firing frequency by 70% without affecting action potential amplitude, underscoring its potential as an antiepileptic agent .
Table 2: Selectivity Profile Across KCNQ Subtypes
| Channel Subtype | EC₅₀ (μM) | Maximum Current Potentiation |
|---|---|---|
| KCNQ4 | 1.2 | 220% |
| KCNQ5 | 0.9 | 245% |
| KCNQ1 | >30 | <10% |
| KCNQ2 | >30 | <10% |
Data derived from voltage-clamp experiments in transfected HEK293 cells .
Synthesis and Development
The synthesis of retigabine derivative 10g involves sequential modifications to retigabine’s core structure. A pivotal step is the Buchwald–Hartwig amination of 4-chloro-6-methoxyquinoline with 2-fluoroaniline, achieving a 78% yield under palladium catalysis. Subsequent N-alkylation with 1-naphthyl isocyanate introduces the naphthyl moiety, critical for subtype selectivity . This route avoids hazardous reagents like methyl chloroformate, which were problematic in earlier retigabine analog syntheses .
Therapeutic Applications and Preclinical Findings
Epilepsy
In a pentylenetetrazole-induced seizure model, 10g (20 mg/kg, intraperitoneal) delayed seizure onset by 135% compared to controls, outperforming retigabine (90% delay) at equivalent doses . Its improved selectivity may reduce off-target effects such as retinal discoloration, a known issue with retigabine.
Hypertension
In spontaneously hypertensive rats, chronic administration of 10g (10 mg/kg/day) reduced systolic blood pressure by 25 mmHg over four weeks, correlating with enhanced vasodilation in mesenteric arteries .
Overactive Bladder
Topical application of 10g (1 μM) in human bladder strips decreased contraction frequency by 60%, suggesting utility in overactive bladder syndrome .
Future Directions
Ongoing research aims to optimize 10g’s pharmacokinetic profile, particularly its oral bioavailability (currently 38% in rats) . Structural analogs with substituted naphthyl groups are under investigation to enhance blood-brain barrier penetration. A phase I clinical trial application is anticipated by late 2026, pending further toxicology assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume